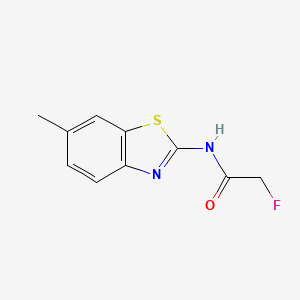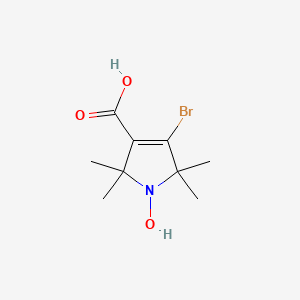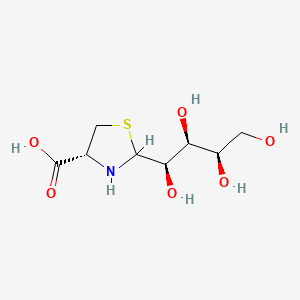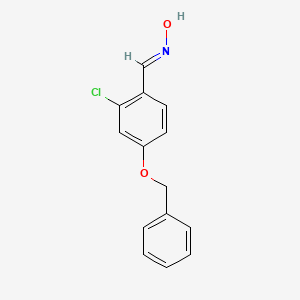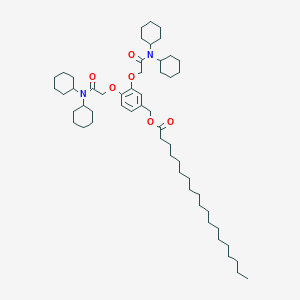
3-methylbutyl 2,2-dichloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methylbutyl 2,2-dichloroacetate is an organic compound with the molecular formula C7H12Cl2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichloroacetate group attached to a 3-methylbutyl chain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutyl 2,2-dichloroacetate typically involves the reaction of 3-methylbutanol (also known as isoamyl alcohol) with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-methylbutanol+dichloroacetyl chloride→3-methylbutyl 2,2-dichloroacetate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
3-methylbutyl 2,2-dichloroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 3-methylbutanol and dichloroacetic acid.
Substitution: The chlorine atoms in the dichloroacetate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base to facilitate the reaction.
Major Products Formed
Hydrolysis: 3-methylbutanol and dichloroacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-methylbutyl 2,2-dichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavors due to its ester structure.
作用机制
The mechanism of action of 3-methylbutyl 2,2-dichloroacetate involves its interaction with specific molecular targets. For instance, the dichloroacetate group can inhibit enzymes such as pyruvate dehydrogenase kinase, leading to alterations in metabolic pathways. This inhibition can affect cellular energy production and has been studied for its potential therapeutic applications .
相似化合物的比较
Similar Compounds
Isoamyl acetate: Similar ester structure but lacks the dichloroacetate group.
Dichloroacetic acid: Contains the dichloroacetate group but lacks the ester linkage with 3-methylbutyl.
Uniqueness
3-methylbutyl 2,2-dichloroacetate is unique due to the combination of the 3-methylbutyl chain and the dichloroacetate group. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other related compounds .
属性
CAS 编号 |
37587-83-0 |
|---|---|
分子式 |
C7H12Cl2O2 |
分子量 |
199.07 g/mol |
IUPAC 名称 |
3-methylbutyl 2,2-dichloroacetate |
InChI |
InChI=1S/C7H12Cl2O2/c1-5(2)3-4-11-7(10)6(8)9/h5-6H,3-4H2,1-2H3 |
InChI 键 |
UQQSGXRKRFDREY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOC(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


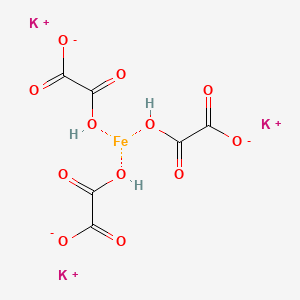
![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)
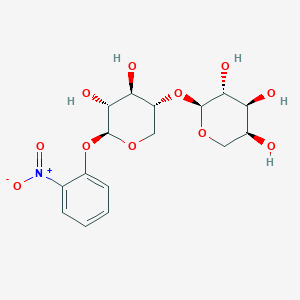


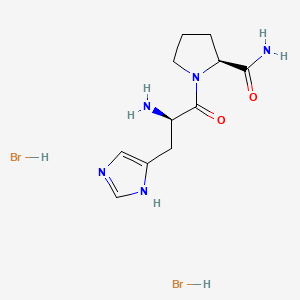

![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)
